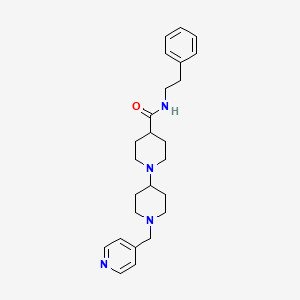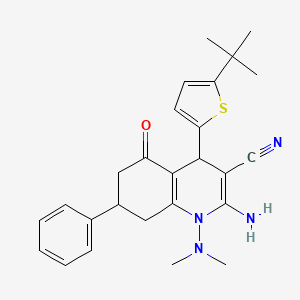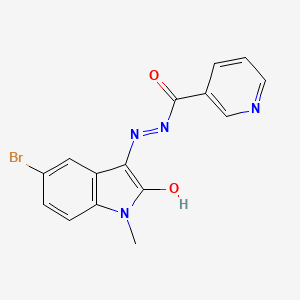
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as ML204, is a small molecule that has been extensively studied for its potential use as a tool compound in research. This compound has been found to have a variety of potential applications in the field of neuroscience, particularly in the study of ion channels and their role in cellular signaling. In
作用机制
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide exerts its effects by selectively blocking the Kv1.5 and TRPC5 ion channels. This blockade results in a reduction in the flow of ions through these channels, which in turn affects cellular signaling and function. The exact mechanism by which this compound interacts with these channels is not fully understood, but it is believed to involve binding to specific regions of the channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to have potential anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential neuroprotective effects, as it has been shown to protect against cell death induced by oxidative stress.
实验室实验的优点和局限性
One of the primary advantages of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its selectivity for Kv1.5 and TRPC5 ion channels, which makes it a useful tool for studying the role of these channels in cellular signaling. Additionally, this compound has been found to have relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
未来方向
There are a number of potential future directions for research involving N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of more potent and selective compounds that can be used to study ion channels and their role in cellular signaling. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of pain and neurodegenerative diseases. Finally, there is potential for this compound to be used in the development of new drug screening assays, as it has been shown to selectively block specific ion channels that are involved in disease processes.
合成方法
The synthesis of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 4-pyridinemethanol with 1,4-bis(4-chlorobutyl) piperazine to form 1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. This intermediate is then reacted with 2-phenylethylamine to form N-(2-phenylethyl)-1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. Finally, the chloro groups are replaced with carboxamide groups through reaction with carboxylic acid, resulting in the formation of this compound.
科学研究应用
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is in the study of ion channels, particularly the voltage-gated potassium channel Kv1.5. This compound has been found to selectively block this channel, making it a useful tool for studying the role of Kv1.5 in cellular signaling. Additionally, this compound has been found to have potential applications in the study of pain signaling, as it has been shown to block the TRPC5 ion channel, which is involved in the transmission of pain signals.
属性
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-15-8-21-4-2-1-3-5-21)23-9-18-29(19-10-23)24-11-16-28(17-12-24)20-22-6-13-26-14-7-22/h1-7,13-14,23-24H,8-12,15-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGJUJIMANKMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5969070.png)
![2-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5969080.png)

![1-[6-(1-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5969098.png)
![1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B5969104.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5969107.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)

![[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969120.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5969123.png)

![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)
